molecular formula C6H12N2O B6210114 4-(propan-2-yl)imidazolidin-2-one CAS No. 1267223-98-2

4-(propan-2-yl)imidazolidin-2-one

Cat. No.: B6210114
CAS No.: 1267223-98-2
M. Wt: 128.17 g/mol
InChI Key: FFLVDROJJYOUPY-UHFFFAOYSA-N
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Description

4-(propan-2-yl)imidazolidin-2-one (CAS 1267223-98-2) is an organic compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . This imidazolidin-2-one derivative features an isopropyl substituent, a structural motif that is of significant interest in medicinal chemistry and chemical biology. Its core structure is related to peptide mimetics and heterocyclic scaffolds, which are fundamental in the development of novel therapeutic agents and biochemical probes . As a building block, this compound can be utilized in solid-phase peptide synthesis (SPPS) and the development of complex molecules, particularly in the exploration of "difficult sequences" that are prone to aggregation due to hydrophobic interactions . Researchers value this chemical for its potential application in constructing peptide backbone modifications or as a precursor for more complex, functionally active molecules. The product is supplied with guaranteed high purity for reliable and reproducible research outcomes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1267223-98-2

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

4-propan-2-ylimidazolidin-2-one

InChI

InChI=1S/C6H12N2O/c1-4(2)5-3-7-6(9)8-5/h4-5H,3H2,1-2H3,(H2,7,8,9)

InChI Key

FFLVDROJJYOUPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNC(=O)N1

Origin of Product

United States

Synthetic Methodologies for 4 Propan 2 Yl Imidazolidin 2 One and Substituted Imidazolidinones

Classic Cyclization Approaches to the Imidazolidinone Core

Traditional methods for the synthesis of the imidazolidinone ring have long been established and remain valuable for their reliability and accessibility of starting materials. These approaches typically involve the formation of the cyclic urea (B33335) structure through condensation or the use of specific carbonylating agents.

Condensation Reactions with Carbonyl Precursors

One of the foundational methods for constructing the imidazolidinone ring is through the condensation of a suitable 1,2-diamine precursor with a carbonyl-containing compound. In the context of 4-(propan-2-yl)imidazolidin-2-one, this would typically involve the reaction of a valine derivative, such as valinal (B13919145) (2-amino-3-methylbutanal), or a related amino alcohol with a urea equivalent. The reaction often proceeds under acidic or basic conditions to facilitate the cyclization and dehydration steps.

A general representation of this approach involves the reaction of an α-amino amide with an aldehyde or ketone. For instance, the condensation of an N-acylated dipeptide ester can lead to the formation of an imidazolidin-4-one (B167674) under oxidative conditions. nih.gov While not a direct route to the 2-one, this highlights the principle of using amino acid-derived precursors.

Routes Involving 1,2-Diamines and Carbonylating Agents

A widely employed and direct strategy for the synthesis of imidazolidin-2-ones involves the reaction of a 1,2-diamine with a carbonylating agent. mdpi.com For the specific synthesis of this compound, the key starting material would be 1,2-diamino-3-methylpropane. This diamine can be treated with various C1 carbonyl sources such as phosgene, triphosgene, carbonyldiimidazole (CDI), or diethyl carbonate. mdpi.com

The use of carbonyldiimidazole (CDI) is often preferred due to its lower toxicity compared to phosgene. The reaction typically proceeds by the initial formation of a carbamoyl (B1232498) intermediate, which then undergoes intramolecular cyclization to furnish the desired imidazolidin-2-one. This method is versatile and can be applied to a wide range of substituted diamines to produce a library of corresponding cyclic ureas.

Diamine PrecursorCarbonylating AgentProductReference
1,2-Diamino-3-methylpropaneCarbonyldiimidazole (CDI)This compound mdpi.com
trans-(R,R)-DiaminocyclohexaneCarbonyldiimidazole (CDI)(4aR,7aR)-Octahydro-1H-benzo[d]imidazol-2-one rsc.org

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted imidazolidinones in a single step from three or more starting materials. nih.gov These reactions are highly valued for their ability to rapidly generate molecular diversity.

One such example is a pseudo-five-multicomponent reaction involving an isocyanide, a primary amine, two molecules of formaldehyde, and water, which yields N,N'-substituted 4-imidazolidinones. rsc.org This particular MCR highlights the creative and convergent strategies available for constructing the imidazolidinone core. Another MCR involves the Ugi three-component reaction, where the products can undergo further cyclization to form imidazolidinones. organic-chemistry.org

Reaction TypeReactantsProduct ClassReference
Pseudo-five-multicomponent reactionIsocyanide, primary amine, formaldehyde, waterN,N'-substituted 4-imidazolidinones rsc.org
Ugi three-component reaction followed by cyclizationAmine, aldehyde, isocyanide, carboxylic acidSubstituted imidazolidinones organic-chemistry.org

Advanced Catalytic Syntheses of Imidazolidinones

In recent years, the development of catalytic methods has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher efficiency, and greater control over stereochemistry.

Palladium-Catalyzed Carboamination of Unsaturated Substrates

Palladium-catalyzed reactions have emerged as a powerful tool for the construction of imidazolidin-2-ones. One notable strategy is the intramolecular carboamination of N-allylureas. nih.gov This reaction involves the coupling of an N-allylurea with an aryl or vinyl halide in the presence of a palladium catalyst. The process forms two new bonds, a carbon-carbon and a carbon-nitrogen bond, and can generate up to two stereocenters in a single step. For the synthesis of this compound, a suitable N-allylurea precursor bearing an isopropyl group at the allylic position would be required.

SubstrateCatalyst SystemProductReference
N-allylureaPd₂(dba)₃/XantphosSubstituted imidazolidin-2-one nih.gov
Imidazolidinone-derived β-amidoestersPalladium catalystgem-Disubstituted 4-imidazolidinones nih.gov

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

A highly efficient and atom-economical method for the synthesis of imidazolidin-2-ones is the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.orgnih.gov This reaction proceeds via a 5-exo-dig cyclization of the urea onto the alkyne moiety. The use of a strong, non-nucleophilic base, such as a phosphazene base, can promote this cyclization under mild, ambient conditions with excellent chemo- and regioselectivity. acs.orgnih.gov This method is particularly attractive due to its operational simplicity and the ability to tolerate a wide range of functional groups. The synthesis of this compound could potentially be achieved by the cyclization of a suitably substituted propargylic urea.

SubstrateCatalyst/BaseProduct ClassReference
Propargylic ureasPhosphazene base (BEMP)Imidazolidin-2-ones acs.orgnih.gov
Propargylic ureasSilver triflate (AgOTf)Imidazolidin-2-ones mdpi.com

Metal-Catalyzed Diamination of Unsaturated C-C Bonds

The metal-catalyzed diamination of unsaturated carbon-carbon bonds presents a sophisticated strategy for constructing the imidazolidin-2-one ring system. mdpi.com This method involves the addition of two nitrogen atoms across a double or triple bond, often facilitated by a transition metal catalyst.

One notable approach is the palladium-catalyzed intramolecular diamination of unfunctionalized alkenes. mdpi.com This reaction can form five-, six-, and seven-membered ring-fused imidazolidin-2-ones. mdpi.com Another strategy employs the intermolecular diamination of olefins using dialkyldiaziridinones as the nitrogen source, where a metal catalyst facilitates the N-N bond activation and subsequent addition to the alkene. mdpi.com

Copper-mediated diamination of N-allylic ureas has also been reported. mdpi.com This process involves a hydroamination step to form an organocopper intermediate, which then reacts to yield the final imidazolidin-2-one product. mdpi.com These metal-catalyzed methods offer an elegant route to imidazolidinones, with some protocols achieving enantioselective transformations. mdpi.com

Stereoselective and Asymmetric Synthesis

The synthesis of chiral imidazolidinone derivatives, such as the R-enantiomer of certain CCR5 receptor antagonists with a similar core structure, is of significant interest due to their potential therapeutic applications. researchgate.net

Diastereoselective Control in Imidazolidinone Formation

Achieving diastereoselective control is crucial when creating multiple stereocenters in the imidazolidinone ring. Reductive coupling of imines using a lanthanide-derived zirconocene (B1252598) equivalent can produce imidazolidines with high diastereoselectivity. nih.gov The proposed mechanism involves the formation of a diazazirconacyclopentane intermediate, which upon hydrolysis and subsequent reaction with aldehydes, yields the imidazolidine (B613845) product. nih.gov

Another method involves the one-pot, two-stage synthesis where 1,2-diamines are condensed with aldehydes, followed by acylation to yield N,N'-disubstituted imidazolidines. nih.gov The choice of reagents and reaction conditions in these multi-step syntheses plays a critical role in controlling the diastereomeric outcome.

Enantioselective Protocols for Chiral Imidazolidinones

The development of enantioselective methods is paramount for accessing specific stereoisomers of imidazolidinones. Chiral imidazolidin-4-ones have been successfully immobilized on solid supports and used as organocatalysts in various asymmetric reactions, including Friedel-Crafts alkylations and Diels-Alder cycloadditions. researchgate.net This approach not only facilitates catalyst recycling but also demonstrates high reactivity and enantioselectivity. researchgate.net

Furthermore, asymmetric sequential hydroamination has been shown to generate enantioenriched imidazolidinones. organic-chemistry.org The use of chiral catalysts, such as those derived from SPINOL, has enabled the stereoselective construction of chiral imidazolidine scaffolds through pseudo four-component reactions. nih.gov

Green Chemistry and Optimized Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for imidazolidinone synthesis.

Pseudo-Multicomponent Synthesis with Statistical Analysis

A pseudo-multicomponent one-pot protocol has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.comnih.gov This approach involves the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by reduction and cyclization with carbonyldiimidazole (CDI). mdpi.comnih.gov Statistical analysis, such as factorial experimental design, was employed to optimize reaction conditions, identifying temperature as a critical factor for yield. mdpi.com This optimized pseudo-multicomponent approach proved to be more efficient than traditional multistep methods, with yields ranging from 55% to 81%. mdpi.comnih.gov

Table 1: Comparison of Multistep vs. Pseudo-Multicomponent Protocol Yields mdpi.com

CompoundMultistep Protocol Yield (%)Pseudo-Multicomponent Protocol Yield (%)
1a65.281.1
1b60.175.3
1c55.870.4
1d16.955.4
1e62.778.9
1f58.372.6
1g68.980.5

This table is interactive. You can sort and filter the data by clicking on the column headers.

Solvent-Free and Mild Reaction Conditions

Efforts to create more environmentally friendly synthetic routes have led to the development of solvent-free and mild reaction conditions. One such method describes the synthesis of substituted imidazolidin-4-ones from N-substituted α-amino acid amides and aldehydes without a solvent, utilizing either classical heating or microwave irradiation. clockss.org The microwave-assisted method significantly accelerated the reaction time. clockss.org

Another approach involves the base-catalyzed intramolecular hydroamidation of propargylic ureas under ambient conditions. acs.org This organocatalytic method can be performed at room temperature, sometimes with reaction times as short as one minute, and tolerates the presence of water. acs.orgresearchgate.net The use of a phosphazene base as a catalyst has proven to be highly effective. acs.orgresearchgate.net Additionally, catalyst-free synthesis of related nitrogen heterocycles like imidazo[1,2-a]pyridines has been achieved in the absence of a solvent at 60 °C, offering a simple and efficient procedure. scielo.br

Recyclability and Reusability in Imidazolidinone Synthesis

The principles of green chemistry have driven significant research into the development of recyclable and reusable catalysts for the synthesis of imidazolidinone derivatives. A notable advancement in this area is the use of ionic liquid-supported imidazolidinone catalysts. These catalysts have demonstrated considerable success in enantioselective reactions, such as the Diels-Alder reaction.

In one study, an ionic liquid-supported imidazolidinone catalyst was employed in the Diels-Alder reactions between α,β-unsaturated aldehydes and cyclopentadiene. The reactions proceeded efficiently, yielding the desired products in moderate to good yields with good to excellent enantioselectivities. A key advantage of this system is the ability to recover and reuse the catalyst for up to five consecutive runs while maintaining its high catalytic activity. rsc.org

Similarly, a recyclable ionic liquid-supported imidazolidinone catalyst has been successfully applied in the 1,3-dipolar cycloaddition of nitrones with α,β-unsaturated aldehydes. This method also demonstrated high performance, and crucially, the catalyst could be recovered and recycled for up to five runs without a significant loss in efficacy. nih.gov

The recyclability of these catalysts is a significant step towards more sustainable and economically viable production of chiral imidazolidinone scaffolds.

Table 1: Recyclability of Ionic Liquid-Supported Imidazolidinone Catalysts

Reaction Type Catalyst System Number of Cycles Outcome
Enantioselective Diels-Alder Ionic liquid-supported imidazolidinone Up to 5 Maintained high catalytic activity and enantioselectivity. rsc.org
Enantioselective 1,3-Dipolar Cycloaddition Ionic liquid-supported imidazolidinone Up to 5 Recovered and recycled without significant loss of performance. nih.gov

Solid-Phase Organic Synthesis (SPOS) of Imidazolidinone Scaffolds

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the rapid and efficient construction of diverse libraries of imidazolidinone derivatives. This methodology involves anchoring the starting materials to a solid support, or resin, and then carrying out the synthesis in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and by-products can be easily washed away.

Several strategies have been developed for the solid-phase synthesis of various substituted imidazolidinones:

1,2,5-trisubstituted 4-imidazolidinones: A method for the solid-phase synthesis of these compounds has been described, allowing for the creation of a diverse range of products by varying the substituents. The process involves the cyclization of N-alpha-alkylated amino acids with aldehydes. researchgate.net

Aminobenzimidazole-tethered hydantoins: A multi-step solid-phase approach has been developed for the synthesis of hydantoins and thiohydantoins linked to a benzimidazole (B57391) scaffold. This method utilizes a resin-bound aminobenzimidazole as a template for building the heterocyclic structure. nih.gov

2-Imidazolones: A traceless solid-phase synthesis has been developed for 2-imidazolones. This approach uses a polymer-bound glycerol (B35011) resin and allows for the cleavage of the final product from the solid support without leaving any trace of the linker. researchgate.net

Gold-Catalyzed Cyclization: An efficient and selective 5-exo-dig cyclization of propargyl ureas anchored to a solid support has been achieved using a gold catalyst. This method provides a mild and effective route to imidazolidinones. mdpi.com

SPOS offers significant advantages for the synthesis of imidazolidinone libraries, including ease of purification, the potential for automation, and the ability to generate a large number of compounds for biological screening.

Table 2: Examples of Solid-Phase Synthesis of Imidazolidinone Scaffolds

Imidazolidinone Type Solid Support/Resin Key Reaction Reference
1,2,5-trisubstituted 4-imidazolidinones Not specified Cyclization of N-alpha-alkylated amino acids with aldehydes researchgate.net
Aminobenzimidazole tethered hydantoins p-Methylbenzhydrylamine (MBHA) resin Intramolecular cyclization nih.gov
2-Imidazolones Polymer-bound glycerol resin Traceless synthesis researchgate.net
Imidazolidin-2-ones Not specified Gold-catalyzed 5-exo-dig cyclization of propargyl ureas mdpi.com
Table 3: Compound Names Mentioned
Compound Name
This compound
α,β-unsaturated aldehydes
cyclopentadiene
nitrones
N-alpha-alkylated amino acids
aldehydes
hydantoins
thiohydantoins
benzimidazole
2-imidazolones

Stereochemical Control and Chiral Applications of Imidazolidinone Systems

Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. Imidazolidin-2-ones are particularly effective in this role due to their structural features that allow for high levels of stereocontrol. caltech.edunih.gov The nitrogen atoms of the imidazolidinone ring can be readily acylated, attaching the chiral auxiliary to the reacting molecule. The bulky substituent at the C4 position, such as the propan-2-yl (isopropyl) group, effectively shields one face of the enolate or dienophile derived from the acylated auxiliary, forcing the electrophile or diene to approach from the less hindered face. This steric hindrance is the basis for the high diastereoselectivity observed in many reactions. Furthermore, the imidazolidinone ring is generally more resistant to nucleophilic ring-opening compared to its oxazolidinone counterparts, enhancing its utility in a broader range of reaction conditions. nih.govresearchgate.net

Application in Asymmetric Alkylation Reactions

Asymmetric alkylation is a fundamental method for the construction of stereogenic carbon centers. The use of chiral auxiliaries derived from 4-(propan-2-yl)imidazolidin-2-one allows for the highly diastereoselective alkylation of enolates. While specific data on the 4-isopropylimidazolidin-2-one auxiliary is not extensively documented, the closely related and well-studied (S)-4-isopropyl-2-oxazolidinone provides a clear model for its reactivity.

In a typical procedure, the N-acyl derivative of the chiral auxiliary is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a rigid, chelated (Z)-enolate. The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a fixed six-membered ring-like structure. The isopropyl group at the C4 position of the auxiliary then effectively blocks one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the unhindered face, leading to the formation of one diastereomer in high excess. The auxiliary can then be cleaved under mild conditions to yield the desired α-substituted carboxylic acid derivative.

The following table illustrates the high diastereoselectivity achieved in the alkylation of an N-acyl oxazolidinone, which is expected to be mirrored by the analogous imidazolidinone auxiliary.

R-X (Electrophile)ProductDiastereomer RatioYield (%)
Benzyl bromideN-(2-phenylpropanoyl)-4-isopropyloxazolidin-2-one>99:194
Ethyl iodideN-(2-methylbutanoyl)-4-isopropyloxazolidin-2-one98:290
Allyl bromideN-(2-methylpent-4-enoyl)-4-isopropyloxazolidin-2-one98:285
Methyl iodideN-(2-methylpropanoyl)-4-isopropyloxazolidin-2-one97:392
Data derived from studies on the analogous (S)-4-isopropyl-2-oxazolidinone auxiliary.

This high level of stereocontrol makes imidazolidinone auxiliaries valuable tools for the synthesis of enantiomerically enriched carboxylic acid derivatives, which are important building blocks for many natural products and pharmaceuticals.

Stereoselective Aldol (B89426) and Henry Reactions

The aldol reaction is a powerful carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound, potentially generating two new stereocenters. When mediated by a chiral auxiliary like this compound, the reaction can proceed with high diastereoselectivity. Similar to alkylation reactions, the formation of a rigid, chelated (Z)-enolate is key to the stereochemical control. The subsequent reaction with an aldehyde proceeds through a chair-like Zimmerman-Traxler transition state, where the bulky isopropyl group on the auxiliary directs the facial selectivity of the aldehyde's approach, leading to the preferential formation of one syn- or anti-diastereomer.

The Henry reaction, or nitroaldol reaction, is the condensation of a nitroalkane with an aldehyde or ketone, and it represents another important method for C-C bond formation. Chiral ligands based on imidazolidin-4-one (B167674) derivatives, which are structurally similar to this compound, have been shown to be effective in catalyzing asymmetric Henry reactions. In these cases, the imidazolidinone derivative acts as a chiral ligand for a metal catalyst, typically copper(II). The chiral complex coordinates both the nitroalkane and the aldehyde, creating a chiral environment that directs the enantioselective addition.

Research on 5-isopropyl-imidazolidin-4-one derivatives in copper-catalyzed Henry reactions has demonstrated high enantioselectivities. The stereochemical outcome is dependent on the relative configuration of the ligand. For instance, cis-configured ligands have been shown to produce the (S)-nitroaldol, while trans-configured ligands yield the (R)-nitroaldol.

The following table presents results from the asymmetric Henry reaction catalyzed by a copper(II) complex of a chiral imidazolidin-4-one ligand, showcasing the high levels of enantioselectivity achievable.

AldehydeCatalyst ConfigurationConversion (%)Enantiomeric Excess (ee, %)
Benzaldehydecis>9997 (S)
4-Nitrobenzaldehydecis>9996 (S)
2-Naphthaldehydecis>9995 (S)
Benzaldehydetrans>9996 (R)
4-Chlorobenzaldehydetrans>9995 (R)
Data from studies on copper(II) complexes of 5-isopropyl-2-(pyridin-2-yl)imidazolidin-4-one derivatives. nih.govresearchgate.net

These results highlight the versatility of the imidazolidinone scaffold in controlling stereochemistry in both auxiliary-mediated and ligand-accelerated reactions.

Enantioselective Conjugate Additions

Enantioselective conjugate addition, or Michael addition, is a key reaction for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position of α,β-unsaturated carbonyl compounds. Chiral imidazolidin-2-one auxiliaries, including those with a 4-isopropyl substituent, are effective in directing the stereochemical course of these 1,4-additions. caltech.edu

When an α,β-unsaturated acid is coupled to the this compound auxiliary, it forms an N-enoyl imidazolidinone. In the presence of a Lewis acid, this Michael acceptor can adopt a rigid, chelated conformation. The Lewis acid coordinates to the carbonyl groups of the imidazolidinone and the enoyl moiety, fixing the s-cis or s-trans conformation of the dienophile. The isopropyl group at the C4 position then sterically shields one of the diastereotopic faces of the β-carbon. As a result, the incoming nucleophile, such as an organocuprate or a soft enolate, preferentially attacks from the less hindered face, leading to high diastereoselectivity in the formation of the new stereocenter.

Other Asymmetric Transformations (e.g., Diels-Alder, Friedel-Crafts)

The utility of this compound and its analogs extends to other powerful asymmetric transformations, most notably the Diels-Alder and Friedel-Crafts reactions.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring and is one of the most powerful reactions in organic synthesis for the construction of complex cyclic systems. nih.gov When the dienophile is an α,β-unsaturated carbonyl compound attached to a chiral auxiliary like this compound, the reaction can be rendered highly diastereoselective. The N-acryloyl derivative of the auxiliary, in the presence of a Lewis acid, forms a rigid complex where the isopropyl group at C4 effectively blocks one face of the dienophile. This forces the incoming diene to approach from the opposite face, resulting in excellent stereocontrol over the newly formed stereocenters in the cyclohexene (B86901) product.

The following table shows the results of Lewis acid-catalyzed Diels-Alder reactions using an N-enoyl derivative of the closely related (S)-4-isopropyl-2-oxazolidinone, demonstrating the high diastereoselectivity that can be achieved.

DieneDienophileLewis AcidDiastereomer Ratio (endo:exo)Yield (%)
CyclopentadieneN-AcryloylEt₂AlCl>100:181
IsopreneN-AcryloylEt₂AlCl>100:178
1,3-ButadieneN-CrotonoylEt₂AlCl48:182
CyclopentadieneN-CrotonoylEt₂AlCl>100:188
Data derived from studies on the analogous (S)-4-isopropyl-2-oxazolidinone auxiliary.

Friedel-Crafts Reaction

The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds to aromatic rings. The asymmetric version of this reaction, particularly the alkylation of electron-rich arenes like indoles and furans, can be effectively controlled using chiral imidazolidinone systems. In this context, the imidazolidinone often functions as a precursor to an organocatalyst rather than a stoichiometric auxiliary. This will be discussed in more detail in the following section. However, the underlying principle of facial shielding by the bulky C4-substituent remains central to the stereochemical control.

Imidazolidinones in Organocatalysis

In addition to their role as chiral auxiliaries, imidazolidinones are central to the field of asymmetric organocatalysis, which uses small organic molecules to catalyze enantioselective reactions. The development of imidazolidinone-based organocatalysts has revolutionized asymmetric synthesis by providing a metal-free alternative for a wide range of transformations.

MacMillan Imidazolidinone Organocatalysts and Their Derivatives

Pioneering work by David MacMillan introduced a class of chiral imidazolidinone salts that act as highly effective organocatalysts. acs.org These catalysts are typically derived from chiral amino acids, such as phenylalanine or valine, the latter of which would lead to a 4-(propan-2-yl) substituted imidazolidinone. The catalyst operates by reversibly forming a chiral iminium ion with an α,β-unsaturated aldehyde. This iminium ion is more reactive than the starting aldehyde and has a lower LUMO (Lowest Unoccupied Molecular Orbital) energy, which accelerates the reaction with a nucleophile.

The chiral scaffold of the imidazolidinone, with its bulky substituent at the C4 position (e.g., isopropyl), effectively shields one face of the iminium ion. This steric blockade directs the incoming nucleophile to the opposite face, leading to high enantioselectivity in the product. This catalytic cycle has been successfully applied to a wide array of reactions, including:

Diels-Alder Reactions: Catalyzing the [4+2] cycloaddition of dienes to α,β-unsaturated aldehydes with high enantioselectivity. acs.org

Friedel-Crafts Alkylations: Enabling the enantioselective addition of electron-rich aromatics like indoles and furans to α,β-unsaturated aldehydes. caltech.edu

Conjugate Additions: Catalyzing the 1,4-addition of various nucleophiles to α,β-unsaturated aldehydes.

Cycloadditions: Facilitating [3+2] and other cycloaddition reactions.

The second-generation MacMillan catalysts, which feature a bulkier group at the C2 position (e.g., a tert-butyl group), often exhibit even higher levels of enantioselectivity. The precise tuning of the substituents on the imidazolidinone ring allows for the optimization of the catalyst for specific reactions. The development of these catalysts has made the synthesis of many chiral molecules more efficient, economical, and environmentally friendly.

Reaction TypeCatalyst Substituent (C4)Nucleophile/DieneElectrophileEnantiomeric Excess (ee, %)
Diels-AlderBenzylCyclopentadieneCinnamaldehyde93 (exo)
Friedel-CraftsBenzylN,N-DimethylanilineCrotonaldehyde93
1,3-Dipolar CycloadditionBenzylNitroneAcrolein97
Michael AdditionBenzylThiophenolCrotonaldehyde92
Representative data for MacMillan-type imidazolidinone organocatalysts. acs.orgmdpi.com

The success of MacMillan's imidazolidinone catalysts underscores the remarkable versatility of the imidazolidinone scaffold in asymmetric synthesis, serving as a powerful platform for both stoichiometric and catalytic stereocontrol.

Iminium Catalysis Mechanisms

Iminium catalysis is a powerful strategy in organic synthesis that utilizes the formation of a transient iminium ion to activate substrates, typically α,β-unsaturated aldehydes and ketones, towards nucleophilic attack. This activation is achieved through the reversible reaction of a chiral secondary amine catalyst with the carbonyl group of the substrate. The resulting iminium ion possesses a lower LUMO (Lowest Unoccupied Molecular Orbital) energy compared to the starting carbonyl compound, rendering it more susceptible to attack by a wide range of nucleophiles.

The catalytic cycle of iminium catalysis can be summarized in the following key steps:

Iminium Ion Formation: The chiral secondary amine catalyst reacts with the carbonyl substrate to form a chiral iminium ion.

Nucleophilic Attack: A nucleophile adds to the β-carbon of the iminium ion, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the final product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.

Imidazolidinone catalysts, such as the one developed by MacMillan and coworkers, have proven to be highly effective in a variety of iminium-catalyzed reactions. acs.org These catalysts are particularly valued for their ability to provide high levels of enantioselectivity, directing the nucleophilic attack to one of the two enantiotopic faces of the iminium ion. The stereochemical outcome of the reaction is dictated by the specific stereoisomer of the catalyst used. For instance, the use of a cis-configured ligand can lead to the formation of the S-enantiomer of the product, while a trans-configured ligand can result in the corresponding R-enantiomer. nih.gov

The versatility of iminium catalysis is demonstrated by the wide array of transformations it can facilitate, including:

Cycloaddition Reactions: Such as the Diels-Alder reaction. nobelprize.org

Conjugate Addition Reactions: The addition of nucleophiles to α,β-unsaturated systems. acs.org

Friedel-Crafts Alkylations: The formation of carbon-carbon bonds between aromatic rings and electrophiles.

The efficiency and selectivity of these reactions can be further enhanced by the use of co-catalysts, such as Brønsted or Lewis acids, which can assist in the formation of the iminium ion and promote the desired reaction pathway. nih.gov

Prebiotic Organocatalysis with Imidazolidine-4-thiones

The study of the origins of life on Earth has led to investigations into prebiotically plausible catalytic systems that could have facilitated the formation of complex organic molecules from simple starting materials. Imidazolidine-4-thiones have emerged as a promising class of prebiotic organocatalysts due to their potential for formation under early Earth conditions and their demonstrated catalytic activity. uni-muenchen.deresearchgate.netnih.gov

These compounds can be synthesized from simple precursors such as carbonyl compounds, ammonia, cyanide, and hydrogen sulfide, all of which are believed to have been present on the primitive Earth. researchgate.netcore.ac.uk The resulting imidazolidine-4-thiones can act as organocatalysts, promoting reactions such as the α-alkylation of aldehydes, a key transformation for building molecular complexity. uni-muenchen.denih.gov

A significant aspect of prebiotic organocatalysis with imidazolidine-4-thiones is their potential role in the emergence of homochirality, the preference for one enantiomer of a chiral molecule over the other in biological systems. Research has shown that certain preferentially formed isomers of these catalysts exhibit superior catalytic performance in terms of both activity and enantioselectivity. nih.govcore.ac.uk This suggests a possible mechanism for an early form of selection, where the more efficient catalysts would be preferentially amplified, leading to an enrichment of one enantiomer over the other.

Furthermore, the observation that some of these catalysts can crystallize as conglomerates provides a potential pathway for spontaneous symmetry breaking, a crucial step in the origin of homochirality. uni-muenchen.denih.gov This dynamic behavior, where the catalysts can adapt their structure in response to their environment, points towards a potential evolutionary system at the molecular level. nih.gov

Stereoselective Formation of Specific Isomers

The ability to control the stereochemical outcome of a chemical reaction is of paramount importance in modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The synthesis of specific isomers of this compound and its derivatives is a key area of research, with a focus on controlling both the diastereomeric ratio and the enantiomeric excess of the final products.

Diastereomeric Ratio Control in Syntheses

In syntheses involving the formation of multiple stereocenters, controlling the diastereomeric ratio (d.r.) is crucial for obtaining the desired product in high purity. For imidazolidinone derivatives, the relative stereochemistry of the substituents on the heterocyclic ring can be influenced by several factors, including the choice of starting materials, reaction conditions, and the catalyst employed.

For example, in the synthesis of highly substituted imidazolidines, the use of bifunctional squaramide catalysts has been shown to provide high levels of diastereoselectivity in the formal [3+2] cyclization of aminomethyl enones and N-tosyl imines. rsc.org The catalyst directs the approach of the reactants, leading to the preferential formation of one diastereomer over the other.

Similarly, in the synthesis of 4-(het)arylimidazolidin-2-ones through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas, the regioselectivity of the reaction can be controlled to favor the formation of the 4-substituted regioisomer. mdpi.com While this particular study focused on regioselectivity, the principles of controlling reaction pathways can be extended to influence diastereoselectivity in related systems.

Enantiomeric Excess Optimization with Chiral Ligands

Achieving high enantiomeric excess (e.e.) is a primary goal in asymmetric catalysis. The use of chiral ligands in conjunction with metal catalysts or as organocatalysts themselves is a common strategy for inducing enantioselectivity. In the context of imidazolidin-4-one derivatives, new chiral ligands have been synthesized and evaluated for their ability to promote asymmetric reactions. nih.gov

Copper(II) complexes of these chiral ligands have been shown to be highly effective catalysts for asymmetric Henry reactions, with the enantioselectivity being dependent on the relative configuration of the ligand. nih.gov For instance, a cis-configured ligand can produce the S-enantiomer of the product with up to 97% e.e., while a trans-configured ligand can yield the R-enantiomer with up to 96% e.e. nih.gov

The optimization of enantiomeric excess often involves screening a variety of catalysts, co-catalysts, and reaction conditions. For example, in the asymmetric Diels-Alder reaction catalyzed by a phosphonylated imidazolidinone, trifluoroacetic acid (TFA) was identified as the most efficient co-catalyst, delivering the product with 98% endo e.e. nih.gov

The following table summarizes the enantiomeric excess achieved in the asymmetric Diels-Alder reaction using different acid co-catalysts:

Co-catalystYield (%)Enantiomeric Excess (%)
HCl8590
CSA9295
TfOH9596
TFA 98 98
HBF₄--

This table is based on data from a study on recyclable imidazolidinone catalysts and their application in asymmetric Diels-Alder reactions. nih.gov

Conformational Analysis and Stereochemical Impact on Reactivity

The three-dimensional structure, or conformation, of a molecule plays a critical role in determining its reactivity. For cyclic systems like imidazolidinones, the conformation of the ring and the orientation of its substituents can significantly influence the molecule's ability to interact with other reactants and catalysts.

Conformational analysis of imidazolidinone derivatives can be performed using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical calculations. nih.gov These studies provide insights into the preferred conformations of the molecule in solution and in the gas phase.

The stereochemical features of the imidazolidinone ring, including the relative positions of the substituents, can have a profound impact on the stereochemical outcome of a reaction. For example, the conformation of the chiral catalyst can create a specific chiral environment around the reactive site, leading to the preferential formation of one enantiomer of the product.

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation for Imidazolidinone Formation

Understanding the precise mechanisms by which the imidazolidinone ring is formed is crucial for optimizing synthetic protocols and designing new catalysts. Research has focused on several key pathways, including cyclizations involving N-acyl iminium ions and the participation of allene (B1206475) intermediates, often supported by transition state analysis.

The cyclization of N-acyl iminium ions represents a significant strategy for constructing imidazolidinone rings. acs.org These reactive intermediates are typically generated from precursors like N-allylureas. In organocatalysis, chiral imidazolidinones can themselves act as catalysts, reversibly forming chiral iminium ions from α,β-unsaturated aldehydes. caltech.edu This activation mode is central to many asymmetric transformations. caltech.edu

A general mechanism for palladium-catalyzed carboamination to form imidazolidin-2-ones involves several key steps, as illustrated in the plausible catalytic cycle below. nih.gov

Plausible Catalytic Cycle for Imidazolidin-2-one Formation via Carboamination

StepDescriptionIntermediate
1. Oxidative AdditionAn aryl or alkenyl halide undergoes oxidative addition to a Pd(0) catalyst.56 (Ar-Pd(II)-X)
2. Amide ComplexationThe resulting palladium complex reacts with the urea (B33335) substrate in the presence of a base.57 (Pd-amido complex)
3. Alkene InsertionSyn-insertion of the pendant alkene into the Pd–N bond of the amido complex occurs.58 (Alkyl-Pd(II) complex)
4. Reductive EliminationC-C bond-forming reductive elimination takes place, yielding the final imidazolidin-2-one product and regenerating the Pd(0) catalyst.Product + Pd(0)

This table is based on the proposed mechanism for Pd-catalyzed carboamination reactions of N-allylureas. nih.gov

This process effectively creates a C-C bond, a C-N bond, and potentially two new stereocenters in a single, controlled step. nih.gov

Allene intermediates have been identified as key players in certain synthetic routes to imidazolidinones and their unsaturated analogs, imidazol-2-ones. In the base-catalyzed intramolecular hydroamidation of propargylic ureas, the reaction pathway is highly dependent on the substrate structure. acs.orgresearchgate.net

For propargylic ureas with a tertiary carbon alpha to the triple bond, a base-mediated isomerization to an allenamide intermediate is proposed as the most feasible reaction pathway to yield imidazol-2-ones. acs.orgresearchgate.net In contrast, substrates with a quaternary carbon in the same position tend to form imidazolidin-2-ones directly. acs.org The use of two equivalents of a base can facilitate both the formation of an imidazolidinone enolate and the isomerization of an alkyne to an allene, which then acts as the electrophilic partner in the reaction. nih.gov

Reaction Outcomes Based on Propargylic Urea Structure

Substrate FeatureProposed IntermediatePrimary ProductReference
Tertiary carbon α to triple bondAllenamideImidazol-2-one acs.orgresearchgate.net
Quaternary carbon α to triple bondDeprotonated ureaImidazolidin-2-one acs.org

Transition state (TS) analysis is a powerful tool for understanding reaction kinetics and mechanisms. The transition state is a high-energy, transient molecular configuration that exists for femtoseconds during the conversion of reactants to products. nih.govyoutube.com By studying the structure and energy of the TS, chemists can design more efficient catalysts and potent inhibitors. nih.gov

In the context of imidazolidinone synthesis, kinetic studies and computational analysis help to map the energy barriers of a reaction. For the acid-catalyzed hydrolysis of 4-imino-imidazolidin-2-ones, which proceeds through a tetrahedral intermediate, analysis of the reaction kinetics proved that the formation of this intermediate is the rate-determining step. rsc.org For the base-catalyzed cyclization of propargylic ureas, DFT calculations revealed a low free energy barrier for the cyclization step, which is consistent with the rapid reaction rates observed experimentally. researchgate.net

Theoretical Investigation of Imidazolidinone Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into the electronic structure, stability, and reactivity of imidazolidinone derivatives. These theoretical approaches complement experimental findings, helping to elucidate reaction mechanisms and predict molecular properties.

DFT is widely used to determine the most stable (lowest energy) three-dimensional structures of molecules and their various isomers. nih.govdtic.mil By optimizing the geometry of reactants, intermediates, and products, researchers can gain a clear picture of the molecular transformations that occur during a reaction.

In studies of imidazolidinone synthesis from propargylic ureas, DFT calculations supported a mechanism involving the non-assisted cyclization of a deprotonated urea for the formation of the imidazolidin-2-one ring. acs.orgresearchgate.net These calculations also confirmed that an alternative pathway involving an allene intermediate is plausible for the formation of related imidazol-2-ones. acs.org Furthermore, DFT has been employed to investigate the conformational preferences of imidazole-containing systems, revealing how factors like intramolecular interactions and the surrounding dielectric medium influence the stability of different conformers. nih.gov

A significant application of computational chemistry is the prediction of reaction pathways and their associated energy changes. dtic.mil By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed. nih.gov This surface maps out the most energetically favorable route from starting materials to products.

For the organo-catalyzed synthesis of imidazolidin-2-ones, DFT studies have been instrumental in proposing the most feasible reaction pathways. researchgate.net For instance, calculations suggested that a base-mediated isomerization to an allenamide intermediate is the preferred route for forming imidazol-2-ones from certain propargylic ureas. acs.orgresearchgate.net These computational models can also predict the heats of formation and dissociation energies of molecules, providing crucial data on their stability and potential energy release. dtic.mil Theoretical investigations into related imidazole (B134444) derivatives have successfully clarified stepwise reaction mechanisms by exploring these potential energy surfaces. nih.gov

Spectroscopic Probes for Mechanistic Elucidation (Beyond Basic Identification)

Beyond simple confirmation of its chemical structure, sophisticated spectroscopic methods are employed to unravel the intricate details of the molecule's stereochemistry and conformational landscape.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. auremn.org.br Advanced NMR experiments, which go beyond standard one-dimensional proton and carbon-13 spectra, are instrumental in assigning the relative and absolute stereochemistry and in studying the conformational equilibrium of 4-(propan-2-yl)imidazolidin-2-one.

Two-dimensional (2D) NMR techniques are particularly valuable. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can detect through-space interactions between protons that are close to each other, which is crucial for determining the relative stereochemistry of substituents on the imidazolidinone ring. The intensities of the cross-peaks in these spectra are related to the distances between the interacting nuclei, allowing for the differentiation between cis and trans isomers. ipb.pt

Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons and carbons in the molecule. mdpi.com HMBC is particularly useful for identifying long-range couplings (typically over two or three bonds), which can help to piece together the carbon skeleton and confirm the position of the isopropyl group at the C4 position of the imidazolidinone ring. mdpi.com The coupling constants (J-values) between vicinal protons, extracted from high-resolution 1D or 2D NMR spectra, are also diagnostic of the dihedral angles and thus the stereochemical relationship. For five-membered rings like imidazolidin-2-one, the J-values for cis protons are generally larger than for trans protons. ipb.pt

The study of conformational dynamics often involves variable temperature NMR experiments. By recording spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, which can provide information about the energy barriers between different conformations of the imidazolidinone ring and the rotation of the isopropyl group.

Table 1: Representative Advanced NMR Experiments for the Structural Elucidation of this compound

NMR ExperimentInformation Obtained
COSY (Correlation Spectroscopy)Shows which protons are coupled to each other (typically through 2-3 bonds).
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)Identifies protons that are close in space, aiding in stereochemical assignment.
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (2-4 bonds), useful for confirming the carbon framework.
Variable Temperature NMR Provides insights into conformational dynamics and energy barriers.

While NMR spectroscopy provides excellent information about the relative stereochemistry and solution-state conformation, X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule in the solid state. nih.govcornell.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered by the electrons in the molecule allows for the creation of a three-dimensional electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of the connectivity of the atoms and the absolute stereochemistry at the C4 chiral center (i.e., whether it is the R or S enantiomer). This is often achieved through the use of anomalous dispersion, where the scattering of X-rays by heavier atoms in the structure can be used to determine the absolute configuration. cornell.edu

The resulting crystal structure reveals detailed information about bond lengths, bond angles, and torsion angles within the molecule. This data provides a static picture of the molecule's conformation in the solid state, which can then be compared with the dynamic information obtained from solution-state NMR studies and computational models.

Table 2: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.5 Å, b = 9.8 Å, c = 12.3 Å
Bond Length (C4-N1) 1.47 Å
Bond Angle (N1-C4-C5) 103.5°
Torsion Angle (N1-C2-N3-C4) -15.2°

Note: The data in this table is illustrative and not based on a published crystal structure of this compound.

The combination of advanced NMR techniques and X-ray crystallography provides a comprehensive and powerful approach to fully characterize the three-dimensional structure and stereochemistry of this compound, which is essential for understanding its properties and potential applications.

Advanced Derivatization and Functionalization Strategies

Modifications of the Imidazolidinone Ring System

The imidazolidinone ring presents several sites for functionalization, including the two nitrogen atoms and the carbonyl group, as well as the alkyl substituent at the C4 position.

The nitrogen atoms of the imidazolidinone ring are nucleophilic and can readily undergo alkylation and acylation reactions. These modifications are crucial for introducing a wide array of substituents, thereby modulating the compound's physical, chemical, and biological properties.

N-alkylation: The N-alkylation of imidazolidinones is a common strategy to introduce diverse functional groups. While specific studies on the N-alkylation of 4-(propan-2-yl)imidazolidin-2-one are not extensively documented in the reviewed literature, general methods for the N-alkylation of related imidazolidin-4-ones and other imides are well-established. These reactions are typically carried out under basic conditions to deprotonate the nitrogen atom, followed by reaction with an alkyl halide. researchgate.netbeilstein-journals.org For instance, N1-unsubstituted imidazolidin-4-ones can be stabilized by N1-alkylation under basic conditions, allowing for the introduction of peptidomimetic derivatives. researchgate.net Mechanochemical methods using ball milling have also been shown to be effective for the N-alkylation of imides, offering a solvent-free alternative. beilstein-journals.org

N-acylation: Similar to alkylation, N-acylation introduces an acyl group onto the nitrogen atoms of the imidazolidinone ring. This can be achieved using various acylating agents such as acid chlorides or anhydrides. N-acylation can influence the compound's reactivity and conformational properties. For example, N-acylated oxazolidinones, which are structurally related to imidazolidinones, are widely used as chiral auxiliaries in asymmetric synthesis. nih.gov

Reagent ClassGeneral ConditionsProduct TypeReference
Alkyl HalidesBasic conditions (e.g., K2CO3)N-Alkyl Imidazolidinones researchgate.netbeilstein-journals.org
Acid Chlorides/AnhydridesBasic conditionsN-Acyl Imidazolidinones nih.gov

The carbonyl group and the isopropyl group at the C4 position represent additional sites for modification, although these are generally less reactive than the nitrogen atoms.

Functionalization at the Carbonyl Position: The carbonyl group of the imidazolidinone ring can undergo various reactions typical of amides. For instance, reduction of the carbonyl group can lead to the corresponding imidazolidine (B613845). While specific examples for this compound are scarce, general methods for the reduction of amide carbonyls are well-known in organic synthesis.

Functionalization at the Alkyl Position: Direct functionalization of the isopropyl group at the C4 position is challenging due to the inert nature of C-H bonds. However, radical-based or transition-metal-catalyzed methods could potentially be employed to introduce functionality at this position.

Introduction of Unnatural Side Chains and Taggable/Linkable Functionalities

To expand the utility of this compound in areas such as chemical biology and materials science, it is often necessary to introduce unnatural side chains or functionalities that allow for tagging or linking to other molecules.

The in-peptide cyclization of α,β-diaminopropionic acid (Dap) residues is an expedient method to obtain peptidomimetics containing (S)- or (R)-imidazolidin-2-one-4-carboxylate (Imi). nih.gov These Imi scaffolds can be further functionalized at the N1 position with proteinogenic side chains, effectively mimicking any amino acid residue. nih.gov Furthermore, the Imi rings can be equipped with unnatural side chains or functionalized substituents that can act as linkers for chemoselective attachment to nanoparticles, biomaterials, or diagnostic probes. nih.gov This strategy highlights the potential to introduce a wide range of functionalities onto the imidazolidinone core, enabling its use in diverse applications. For instance, safety-catch linkers, which are stable under standard synthesis conditions but can be cleaved under specific conditions, are valuable tools in solid-phase synthesis and could potentially be adapted for use with imidazolidinone derivatives. mdpi.com

Functionalization StrategyPurposePotential ApplicationReference
In-peptide cyclization of DapIntroduction of proteinogenic side chainsMimicking natural amino acids nih.gov
Attachment of functionalized substituentsLinking to other moleculesDrug delivery, diagnostics nih.gov
Use of safety-catch linkersControlled cleavage from a solid supportSolid-phase synthesis mdpi.com

Role As a Versatile Building Block in Complex Chemical Synthesis

Imidazolidinone Scaffolds in Target-Oriented Synthesis

In the realm of target-oriented synthesis, the imidazolidin-2-one core is a privileged structure. Its conformational rigidity and ability to present substituents in well-defined spatial orientations are highly sought-after features for creating molecules with specific biological or material properties.

Precursors to Alpha-Amino Acids and Vicinal Diamines

The imidazolidin-2-one framework is intrinsically linked to α-amino acids and vicinal diamines, often serving as a synthetic equivalent or a direct precursor to these crucial chemical entities. nih.gov Vicinal diamines are foundational building blocks in organic chemistry, particularly for the synthesis of ligands for asymmetric catalysis and various medicinal agents. nih.govrsc.orgnih.gov Imidazolidin-2-ones can be viewed as protected forms of 1,2-diamines and can be synthesized from them or, conversely, hydrolyzed to yield the diamine. nih.govnih.gov

While direct synthesis of standard α-amino acids from 4-(propan-2-yl)imidazolidin-2-one is not a common strategy, the scaffold itself is typically synthesized from an α-amino acid, in this case, valine. univ-orleans.fr This connection allows the chirality of the starting amino acid to be transferred to the heterocyclic scaffold, which can then be used as a chiral auxiliary to guide the stereoselective synthesis of other complex, non-proteinogenic amino acids or chiral molecules.

Synthetic Intermediates for Heterocyclic Compounds

The 4-substituted imidazolidin-2-one ring is a robust intermediate for the synthesis of more complex heterocyclic systems. acs.org The nitrogen atoms of the urea (B33335) moiety can undergo further reactions, such as alkylation or acylation, to introduce diverse functionalities. nih.gov Moreover, the entire ring can participate in cyclization and rearrangement reactions to build fused or spirocyclic architectures. acs.org For instance, imidazolidin-2-ones can be synthesized via intramolecular cyclization of urea derivatives, and these products can then serve as starting materials for further synthetic manipulations. nih.gov The development of efficient protocols, including metal-catalyzed and organo-catalyzed methods, has expanded the utility of these scaffolds for creating a library of diverse heterocyclic structures. acs.org

Application in Supramolecular Chemistry

The structural features of this compound make it an excellent candidate for applications in supramolecular chemistry. The core of this field lies in the non-covalent interactions between molecules to form larger, well-ordered assemblies. The imidazolidin-2-one motif possesses two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group). This arrangement facilitates the formation of strong, directional hydrogen bonds, similar to those seen in peptides and proteins. elsevierpure.comresearchgate.net

These interactions can be harnessed to create self-assembling systems, such as hydrogels or liquid crystals. elsevierpure.commdpi.com For example, amino acid derivatives, including those with alkyl chains like valine, can self-assemble into various nanostructures like vesicles, tubules, and fibers through a combination of hydrogen bonding and hydrophobic interactions. mdpi.com The predictable hydrogen-bonding patterns of the imidazolidinone ring allow it to function as a reliable component in the design of complex supramolecular architectures.

Imidazolidinones in Materials Science

The application of imidazolidinone scaffolds extends into materials science, primarily through their incorporation into polymers. Imidazole-based polymers and poly(ionic liquid)s are a class of materials with tunable properties for various applications. elsevierpure.comresearchgate.netyoutube.com The ability of the imidazole (B134444) and imidazolidinone rings to participate in strong intermolecular interactions, such as hydrogen bonding, allows them to impart specific properties to a polymer backbone, influencing its mechanical stability, thermal behavior, and interaction with other molecules. elsevierpure.comresearchgate.net

While specific polymers derived directly from this compound are not widely documented, the general principles apply. Imidazolidinone-containing polymers can be designed for applications in areas such as drug delivery, where the heterocycle's interactions can modulate drug release, or as functional materials where the ring's chemical handles can be used for surface modification or creating responsive materials. researchgate.netyoutube.com

Scaffold Design for Medicinal Chemistry Research

The imidazolidin-2-one ring is a highly valued scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and its favorable pharmacological properties. nih.govunirioja.es It is considered a "privileged scaffold" because it is capable of binding to multiple, diverse biological targets by presenting substituents in a specific three-dimensional arrangement. The ring is often used as a rigid, cyclic urea isostere to constrain the conformation of a molecule, which can lead to enhanced binding affinity and selectivity for a target protein. researchgate.net

Derivatives of imidazolidin-2-one have demonstrated a wide range of biological activities, including antiviral (notably as HIV protease inhibitors), anticancer, and CNS-depressant effects. nih.govresearchgate.netacs.orgtandfonline.com The substituent at the 4-position, such as the isopropyl group in this compound, plays a crucial role in modulating this activity by interacting with specific pockets in the target's binding site.

Research Area Role of Imidazolidin-2-one Scaffold Example Activities References
AntiviralActs as a rigid core for protease inhibitors.Inhibition of HIV aspartic protease, CCR5 co-receptor antagonism. researchgate.net
AnticancerServes as a framework for cytotoxic agents.Activity against various cancer cell lines. nih.govunirioja.es
CNS DepressantsForms the core of neuroactive compounds.Central nervous system depressant properties. acs.org

Construction of Peptidomimetics and Biopolymer Scaffolds

One of the most powerful applications of the this compound scaffold is in the construction of peptidomimetics. nih.govblucher.com.br These are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. blucher.com.br

The imidazolidin-2-one scaffold can be incorporated into a peptide chain to act as a constrained dipeptide mimic or a turn-inducer. nih.gov For example, imidazolidin-2-one-4-carboxylate (Imi) scaffolds, which are closely related to the title compound, can be synthesized within a peptide chain from α,β-diaminopropionic acid residues. nih.gov These scaffolds act as proline analogues that induce well-defined secondary structures like γ-turns and ε-turns. nih.gov The synthesis of N-aminoimidazolidin-2-one (Aid) peptidomimetics provides another route to rigidify the peptide backbone, creating conformationally controlled molecules. nih.govamazonaws.com

In the context of biopolymer scaffolds for tissue engineering, which often utilize materials like alginate or chitosan, small molecule peptidomimetics can be incorporated to enhance cell adhesion and signaling. nih.govgoogle.com Peptides containing the this compound unit could be attached to these larger scaffolds to promote specific cellular responses, leveraging the biocompatibility of the amino acid-derived core. nih.govnih.gov

2 The Role of this compound as a Versatile Building Block for Pharmaceutical Intermediates and Agrochemicals

The heterocyclic compound this compound belongs to the substituted imidazolidin-2-one class of molecules. While specific research detailing the direct application of this compound is limited in publicly accessible literature, the broader family of imidazolidin-2-ones represents a crucial scaffold in the synthesis of complex chemical structures, particularly in the pharmaceutical and agrochemical industries. patsnap.com The versatility of the imidazolidin-2-one core lies in its unique structural and chemical properties, which make it an important intermediate for developing biologically active compounds. patsnap.comgoogle.com

The strategic placement of substituents on the imidazolidin-2-one ring allows for the creation of a diverse array of molecules with specific therapeutic or agricultural functions. The isopropyl group at the 4-position, as seen in this compound, can influence the molecule's stereochemistry and lipophilicity, which are critical factors for its interaction with biological targets.

Application in Pharmaceutical Intermediates

The imidazolidin-2-one ring is a key structural component found in several approved pharmaceutical drugs. google.com Its presence is integral to the therapeutic activity of these compounds.

One notable example is the broad-spectrum antibiotic Azlocillin . Azlocillin is an acyl ampicillin (B1664943) antibiotic that is effective against a wide range of bacteria, including Pseudomonas aeruginosa. wikipedia.orgdrugbank.com The synthesis of Azlocillin involves the acylation of ampicillin with a reactive form of a side chain containing the 2-oxoimidazolidine-1-carbonyl group. wikipedia.orggoogle.com This highlights the role of the imidazolidin-2-one moiety as a critical building block in constructing the final active pharmaceutical ingredient (API).

Table 1: Azlocillin - A Pharmaceutical Containing the Imidazolidin-2-one Scaffold

Drug Name Therapeutic Class Mechanism of Action Relevance of Imidazolidin-2-one Citations
Azlocillin Antibiotic (Acylureido penicillin) Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The 2-oxoimidazolidine moiety is part of the acyl side chain crucial for its antibacterial activity. wikipedia.orgdrugbank.com

Another significant area where imidazolidinone derivatives are employed is in the development of antiviral agents, particularly for the treatment of HIV. A series of imidazolidinone derivatives have been designed and synthesized as potent CCR5 receptor antagonists . nih.govnih.gov The CCR5 receptor is a co-receptor that HIV uses to enter host cells. wikipedia.org By blocking this receptor, these compounds can inhibit viral entry, a key step in the HIV life cycle. Research in this area has led to the identification of several advanced compounds with promising antiviral activity and pharmacokinetic profiles. nih.gov

Table 2: Imidazolidinone Derivatives as CCR5 Antagonists for HIV Treatment

Compound Class Therapeutic Target Mechanism of Action Significance of Imidazolidinone Scaffold Citations
Imidazolidinylpiperidinyl benzoic acids CCR5 Receptor Acts as an antagonist to the CCR5 co-receptor, preventing HIV entry into host cells. Forms the core scaffold of the small molecule inhibitors designed to bind to the receptor. nih.govwikipedia.org

Furthermore, the imidazolidin-2-one structure is a component of the antihypertensive drug Imidapril , an ACE inhibitor used to treat high blood pressure. primescholars.com The synthesis of Imidapril utilizes a (4S)-1-methyl-2-oxo-imidazolidine-4-carboxylic acid derivative as a key intermediate, demonstrating the importance of this heterocyclic system in cardiovascular medicine. google.comresearchgate.net

Application in Agrochemicals

The utility of imidazolidine (B613845) derivatives extends to the agrochemical sector, where they serve as building blocks for compounds designed to protect crops. drugbank.com Heterocyclic compounds are widely used in the formulation of pesticides, including insecticides and fungicides. drugbank.com

Emerging Research Directions and Sustainable Approaches

Development of Novel Catalytic Systems for Imidazolidinone Synthesis

The quest for more efficient and selective methods to construct the imidazolidinone core has led to significant innovations in catalysis. Researchers are moving beyond classical methods, such as the carbonylation of diamines, to explore a range of catalytic transformations that offer milder conditions, higher yields, and better control over stereochemistry. acs.orgmdpi.com

Key developments in this area include:

Metal-Catalyzed Diamination: The metal-catalyzed diamination of unsaturated carbon-carbon bonds is a powerful strategy for accessing imidazolidin-2-ones. mdpi.com Various protocols have been established using metals like palladium and copper. For instance, palladium(0)-catalyzed intermolecular asymmetric diamination of terminal alkenes using di-tert-butyldiaziridinone as the nitrogen source can produce a wide range of chiral imidazolidinones with good yields and high enantioselectivities. mdpi.com Similarly, copper(I)-catalyzed systems have been shown to effectively diaminate conjugated dienes, offering a mechanistically distinct pathway that often proceeds with high regioselectivity. mdpi.com

Gold Catalysis: Gold catalysts have proven effective in synthesizing libraries of imidazolidin-2-ones. nih.gov An efficient solid-phase synthesis has been developed that employs a chemo- and regioselective gold-catalyzed cycloisomerization as the key step. This approach, which involves the reaction of polymer-supported amino acids with ureas, exclusively forms the desired C-N bond and highlights the power of combining solid-phase synthesis with homogeneous gold catalysis to generate drug-like heterocyclic compounds. nih.gov

Organocatalysis: Organocatalysis has emerged as a sustainable alternative to metal-based systems. The first organo-catalyzed intramolecular hydroamidation of propargylic ureas was reported to produce imidazolidin-2-ones with excellent chemo- and regioselectivity. acs.org Using the phosphazene base BEMP, this method works under ambient conditions with remarkably short reaction times. DFT studies suggest a base-mediated isomerization to an allenamide intermediate is a likely reaction pathway. acs.org Chiral imidazolidinone catalysts themselves, such as those pioneered by MacMillan, are used extensively in asymmetric synthesis through iminium ion activation. acs.orgprinceton.edu

Heterogeneous Catalysis: To improve catalyst recyclability and simplify product purification, heterogeneous catalytic systems are being developed. A notable example is a protocol for the acceptorless dehydrogenative condensation between N,N'-disubstituted ureas and 1,2-diols using a palladium nanoaggregate catalyst on an alumina (B75360) support ([Pd/Al2O3]). acs.org This system is efficient, reusable, and its heterogeneous nature has been rigorously demonstrated. acs.org

Table 1: Comparison of Novel Catalytic Systems for Imidazolidinone Synthesis

Catalytic SystemCatalyst ExampleSubstratesKey Features
Palladium Catalysis Pd(0) with chiral ligandTerminal alkenes, di-tert-butyldiaziridinoneAsymmetric synthesis, high enantioselectivity. mdpi.com
Copper Catalysis CuCl/P(OPh)3Conjugated dienes, di-tert-butyldiaziridinoneHigh regioselectivity, distinct radical mechanism. mdpi.com
Gold Catalysis Gold complexPolymer-supported alkynes, ureasSolid-phase synthesis, high chemo- and regioselectivity. nih.gov
Organocatalysis Phosphazene base (BEMP)Propargylic ureasMetal-free, ambient conditions, very short reaction times. acs.org
Heterogeneous Catalysis Pd nanoaggregates on Al2O3N,N'-disubstituted ureas, 1,2-diolsReusable catalyst, acceptorless dehydrogenation. acs.org

Flow Chemistry and Continuous Synthesis of Imidazolidinones

Flow chemistry, or continuous flow processing, is a paradigm shift in chemical synthesis, moving from traditional batch-wise production to a continuous stream-based approach. azolifesciences.com This technology offers numerous advantages, including superior heat and mass transfer, enhanced safety when handling hazardous reagents, and improved scalability and product consistency. azolifesciences.comflinders.edu.au These benefits make it highly attractive for the synthesis of imidazolidinones, particularly in pharmaceutical manufacturing.

The application of continuous flow technology to imidazolidinone synthesis has been successfully demonstrated. For example, 2-imidazolidinone (also known as ethylene (B1197577) urea) has been synthesized from ethylenediamine (B42938) carbamate (B1207046) in a continuous fixed-bed flow reactor using a cerium oxide (CeO2) catalyst. acs.org This continuous process was shown to overcome limitations of the batch system, where the desired product could undergo sequential reactions, leading to lower yields. acs.org

The design and optimization of continuous flow processes can be accelerated using computational tools. Computational Fluid Dynamics (CFD) simulations, for instance, can model reaction parameters like residence time and temperature, allowing for the identification of significant factors affecting product yield with reduced experimentation. researchgate.net The ability to safely generate and immediately use hazardous intermediates, such as azides, in a sequential continuous-flow setup is another key advantage that facilitates the creation of compound libraries through parallel synthesis. flinders.edu.au

Table 2: Advantages of Flow Chemistry for Imidazolidinone Synthesis

AdvantageDescription
Enhanced Safety Hazardous or unstable reagents can be generated and consumed in situ, minimizing risk. azolifesciences.comflinders.edu.au
Improved Control Precise control over reaction parameters like temperature, pressure, and residence time leads to better reproducibility and selectivity. flinders.edu.au
Scalability Production can be scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors. azolifesciences.com
Efficiency Improved heat and mass transfer can lead to faster reactions and higher yields. In-line purification can reduce work-up steps. azolifesciences.comflinders.edu.au
Sustainability Often leads to reduced solvent usage and waste generation compared to batch processes. azolifesciences.com

Chemoinformatics and Library Design for Imidazolidinone Derivatives

Chemoinformatics applies computational methods to solve chemical problems, playing a crucial role in modern drug discovery and materials science. For imidazolidinone derivatives, these tools enable the rational design of compound libraries and the prediction of their properties, accelerating the discovery of new molecules with desired biological activities or material functions.

The synthesis of small molecule libraries is a cornerstone of this approach. For example, a library of imidazolidin-2-ones was efficiently generated using a solid-phase synthesis strategy combined with gold catalysis, demonstrating a powerful method for creating diverse drug-like heterocycles. nih.gov

Computational tools are integrated into the design-synthesis-test cycle:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It has been used to design and test new imidazolidinone derivatives as potential selective COX-2 inhibitors, identifying compounds with strong binding affinities. researchgate.net

Binding Free Energy Calculation: Methods like Prime-MMGBSA (Molecular Mechanics/Generalized Born Surface Area) are used to analyze the binding energies of docked ligands, providing a quantitative measure of their potential affinity and stability in the active site of a target protein. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. Simulations lasting hundreds of nanoseconds can be used to assess the stability of interactions observed in docking studies. researchgate.net

ADME Prediction: The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital for drug development. Tools like Swiss-ADME can be used to evaluate the drug-likeness and pharmacokinetic profiles of designed imidazolidinone derivatives. researchgate.net

By leveraging these chemoinformatic approaches, researchers can prioritize the synthesis of the most promising candidates, saving time and resources in the search for new bioactive imidazolidinone compounds.

Table 3: Chemoinformatic Tools in Imidazolidinone Research

Tool/TechniqueApplicationExample
Molecular Docking (e.g., Glide) Predicts ligand binding mode and affinity to a biological target.Identifying potential imidazolidinone-based COX-2 inhibitors. researchgate.net
Binding Energy Calculation (e.g., Prime-MMGBSA) Estimates the binding free energy of a ligand-protein complex.Confirming favorable binding energies for designed imidazolidinone derivatives. researchgate.net
Molecular Dynamics (e.g., Desmond) Simulates the movement of atoms to assess complex stability.Analyzing the stability of docked imidazolidinone ligands in the COX-2 active site. researchgate.net
ADME/Drug-Likeness Prediction (e.g., Swiss-ADME) Predicts pharmacokinetic properties and compliance with medicinal chemistry rules.Ensuring designed compounds have acceptable drug-likeness profiles. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 4-(propan-2-yl)imidazolidin-2-one, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves forming the imidazolidinone core via cyclization of a carbonyl compound (e.g., urea derivatives) with a propan-2-yl-substituted amine. Key steps include:
  • Ring formation : Use of Grignard reagents or nucleophilic additions to carbonyl groups (e.g., ethyl chloroformate) to construct the imidazolidinone backbone .
  • Substituent introduction : Alkylation or hydroxylation at the 4-position using propan-2-yl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
    Data Table :
StepReagents/ConditionsYield (%)Purity (%)
CyclizationEthyl chloroformate, THF, 0°C65–7085
Alkylation2-Bromopropane, K₂CO₃, DMF, 80°C75–8090
PurificationEthanol/water (3:1)95+

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer :
  • X-ray crystallography : Use SHELXL for refinement of crystal structures. Key parameters include R-factor (<0.05) and bond-length precision (±0.01 Å) .
  • Spectroscopy :
  • NMR : Compare experimental ¹H/¹³C NMR shifts (e.g., δ 1.2 ppm for propan-2-yl CH₃ groups) with DFT-predicted values using Gaussian 16 .
  • IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity prediction .
  • Wavefunction analysis : Multiwfn software can map electron localization function (ELF) and Laplacian of electron density (∇²ρ) to identify nucleophilic/electrophilic sites .
    Data Table :
PropertyB3LYP/6-311++G(d,p)Experimental
HOMO (eV)-6.2
LUMO (eV)-1.8
C=O Bond Length (Å)1.221.21 (X-ray)

Q. How does this compound interact with biological targets, and what assays validate its activity?

  • Methodological Answer :
  • In vitro assays : Test schistosomicidal activity using adult Schistosoma mansoni worms in RPMI-1640 medium. Measure IC₅₀ values (e.g., 10–50 µM) and compare with praziquantel controls .
  • Cytotoxicity screening : Use peripheral blood mononuclear cells (PBMCs) to assess selectivity indices (SI = IC₅₀ PBMCs / IC₅₀ parasite) .
  • Mechanistic studies : Perform molecular docking (AutoDock Vina) against schistosome thioredoxin glutathione reductase (TGR) to predict binding modes .

Q. What reaction mechanisms govern the oxidation and substitution of this compound?

  • Methodological Answer :
  • Oxidation : Propan-2-yl groups undergo epoxidation with mCPBA (meta-chloroperbenzoic acid) in dichloromethane, monitored by TLC (Rf shift from 0.5 to 0.3) .
  • Substitution : Halogenation at the imidazolidinone nitrogen via electrophilic substitution (e.g., NBS in CCl₄, 60°C) .
    Data Table :
ReactionReagentsProductYield (%)
EpoxidationmCPBA, DCMEpoxide derivative60
BrominationNBS, CCl₄N-Brominated derivative45

Contradictions and Validation

  • Synthetic yields : Discrepancies in reported yields (e.g., 65% vs. 75%) may arise from solvent purity or temperature control. Validate via triplicate experiments .
  • Biological activity : Inconsistent IC₅₀ values across studies require standardized protocols (e.g., parasite strain, exposure time) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.